molecular formula C4H11NO2 B8723063 (2r)-4-aminobutane-1,2-diol

(2r)-4-aminobutane-1,2-diol

Cat. No.: B8723063
M. Wt: 105.14 g/mol
InChI Key: ARZSRJNMSIMAKS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-Aminobutane-1,2-diol is a chiral aliphatic compound with the molecular formula C₄H₁₁NO₂. Its structure features a four-carbon chain with a primary amino group (-NH₂) at position 4 and vicinal diol (-OH) groups at positions 1 and 2. The stereochemistry at the second carbon (R-configuration) confers specificity in biochemical interactions, such as enzyme binding or substrate recognition. Key properties include:

  • SMILES: C(CN)C(CO)O
  • InChIKey: ARZSRJNMSIMAKS-UHFFFAOYSA-N

Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(2R)-4-aminobutane-1,2-diol

InChI

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m1/s1

InChI Key

ARZSRJNMSIMAKS-SCSAIBSYSA-N

Isomeric SMILES

C(CN)[C@H](CO)O

Canonical SMILES

C(CN)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of ®-4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting other functional groups.

Industrial Production Methods

In an industrial setting, the production of ®-4-aminobutane-1,2-diol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired chiral form.

Chemical Reactions Analysis

Types of Reactions

®-4-aminobutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

®-4-aminobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ®-4-aminobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Amino-4-Phenylbutane-1,2-Diol
  • Molecular Formula: C₁₀H₁₅NO₂
  • Higher molecular weight (181.23 g/mol vs. 105.14 g/mol) reduces solubility in polar solvents .
  • Applications : Likely used in specialty organic synthesis due to its hybrid aliphatic-aromatic structure.
2.2. (2R)-3,3-Dimethyl-4-Thiophenoxybutane-1,2-Diol
  • Molecular Formula : C₁₂H₁₈O₂S
  • Key Differences: Thiophenoxy group at position 4 introduces sulfur, altering electronic properties and metabolic pathways.
  • Applications : Possible use in asymmetric catalysis or as a ligand in metal coordination complexes.
2.3. 4-(2-Aminoethyl)Benzene-1,2-Diol
  • Molecular Formula: C₈H₁₁NO₂
  • Key Differences: Aromatic catechol backbone (1,2-diol on benzene) with an aminoethyl substituent at position 4. Higher acidity due to adjacent hydroxyl groups, enabling metal chelation (e.g., iron or copper) .
2.4. Neplanocin A Derivatives (e.g., Cyclopentene-Based Diols)
  • Example Structure : (1S,2R,5R)-5-(5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
  • Key Differences :
    • Cyclopentene ring fused with heterocycles (e.g., pyrrolopyrimidine) confers rigidity and antiviral activity.
    • Bulky substituents (e.g., bromo, iodo) enhance selectivity for biological targets like HBV replication enzymes .
  • Applications: Anti-hepatitis B virus (HBV) agents with mechanisms distinct from aliphatic aminodiols.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
(2R)-4-Aminobutane-1,2-diol C₄H₁₁NO₂ 105.14 4-amino, 1,2-diol Amino, diol Chiral, aliphatic
4-Amino-4-phenylbutane-1,2-diol C₁₀H₁₅NO₂ 181.23 4-amino, 4-phenyl, 1,2-diol Amino, phenyl, diol Hybrid aromatic-aliphatic
(2R)-3,3-Dimethyl-4-thiophenoxybutane-1,2-diol C₁₂H₁₈O₂S 226.34 3,3-dimethyl, 4-thiophenoxy Diol, thioether Steric hindrance, sulfur-containing
4-(2-Aminoethyl)benzene-1,2-diol C₈H₁₁NO₂ 153.18 1,2-diol, 4-(2-aminoethyl) Catechol, aminoethyl Metal-chelating, aromatic
Neplanocin A derivative (example) C₁₄H₁₈BrN₅O₃ 392.23 Cyclopentene, bromo-pyrrolopyrimidine Diol, heterocycle Antiviral, rigid structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.